N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide
Description
N-(4-Methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is a synthetic organic compound featuring a 1,2-benzisothiazol-3-one core substituted with a propanamide linker and a 4-methoxyphenethyl group. The 1,2-benzisothiazol-3-one moiety is a heterocyclic system known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications . This compound is synthesized via nucleophilic substitution or condensation reactions involving intermediates like 3-oxo-1,2-benzisothiazole derivatives and substituted phenethylamines, as evidenced by analogous methodologies in related compounds .
Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H20N2O3S/c1-24-15-8-6-14(7-9-15)10-12-20-18(22)11-13-21-19(23)16-4-2-3-5-17(16)25-21/h2-9H,10-13H2,1H3,(H,20,22) |
InChI Key |
ZAWWANFOTCXNFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide typically involves multiple steps:
Formation of the Benzisothiazole Core: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Propanamide Chain: The benzisothiazole core is then reacted with a propanoyl chloride derivative under basic conditions to form the propanamide linkage.
Introduction of the Methoxyphenethyl Group: Finally, the methoxyphenethyl group is introduced via a nucleophilic substitution reaction, often using a suitable halide derivative and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzisothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzisothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other cellular components.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties. Its stability and reactivity make it suitable for incorporation into various industrial products.
Mechanism of Action
The mechanism by which N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzisothiazole moiety could play a crucial role in binding to these targets, while the methoxyphenethyl group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 3-oxo-1,2-benzisothiazolyl propanamides, which vary in substituents on the aromatic rings and the propanamide side chain. Below is a comparative analysis with structurally related derivatives:
Key Findings from Comparative Studies
Impact of Substituents on Bioactivity :
- The 4-methoxyphenethyl group in the target compound confers moderate lipophilicity (logP ≈ 2.8), favoring blood-brain barrier penetration, unlike the 4-methylthiazole analogue, which exhibits higher aqueous solubility due to the sulfone group .
- Chlorophenyl derivatives (e.g., N-(2-chlorophenyl)-...) demonstrate higher electrophilicity, correlating with enhanced antiproliferative activity in in vitro assays .
Synthetic Accessibility: Compounds with sulfone groups (e.g., N-(4-methylthiazol-2-yl)-...) require additional oxidation steps, increasing synthetic complexity compared to the non-sulfonated target compound . Dimethoxyphenyl analogues necessitate regioselective protection/deprotection steps, as seen in analogous syntheses .
Stability and Metabolism :
Biological Activity
N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is a synthetic compound that incorporates a methoxyphenethyl group and a benzisothiazole moiety, known for its potential biological activities. The compound's structural characteristics suggest promising applications in medicinal chemistry, particularly due to its possible antimicrobial , antifungal , and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing benzisothiazole derivatives exhibit significant antimicrobial effects. Preliminary studies on this compound suggest it may inhibit the growth of various microbial strains. The mechanism of action is likely related to its ability to interact with cellular targets such as enzymes and receptors, although specific pathways remain to be fully elucidated.
Antifungal Activity
Similar to its antibacterial properties, the antifungal activity of this compound has been noted in early investigations. The benzisothiazole structure is known to contribute to antifungal effects by disrupting cellular processes in fungal pathogens, indicating that this compound could be effective against certain fungal infections.
Anticancer Activity
The anticancer potential of this compound has garnered attention due to its structural similarities with other known anticancer agents. Initial studies indicate that the compound may exhibit cytotoxic effects on specific cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways or direct interaction with cancer cell receptors, leading to apoptosis.
Synthesis and Structural Analysis
The synthesis of this compound involves several complex steps that require precise control of reaction conditions. This multi-step process highlights the challenges associated with producing this compound for research and therapeutic use.
Interaction Studies
Understanding the interactions between this compound and biological macromolecules is crucial for elucidating its pharmacodynamics. Preliminary data suggest effective binding to enzyme active sites or cellular receptors, which could lead to modulation of their activities. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are recommended for further investigation into binding affinities and kinetics.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other benzisothiazole derivatives reveals its unique structural features that may confer distinct biological activities. The following table summarizes some comparable compounds and their respective biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,2-Benzisothiazol-3(2H)-one | Contains a benzisothiazole core | Antimicrobial and antifungal |
| Benzamide derivatives | Amide functionality | Various pharmacological effects |
| Methoxy-substituted phenethylamines | Aromatic ring with methoxy groups | Potential psychoactive properties |
| N-(4-methoxyphenethyl)-3-[...]-propanamide | Unique combination of functional groups | Antimicrobial, antifungal, anticancer |
This table emphasizes the potential of this compound to exhibit biological activities that are not present in other similar compounds due to its specific structural arrangement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
